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Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-
(Dimethoxymethyl)piperidine (CAS No. 188646-83-5), a versatile heterocyclic building block
of significant interest to researchers in medicinal chemistry and drug development. The guide
elucidates the compound's structure through a multi-faceted analysis, integrating detailed
synthesis protocols, in-depth interpretation of spectroscopic data, and an exploration of its
chemical reactivity and applications. By explaining the causality behind experimental choices
and grounding all claims in authoritative references, this document serves as a practical
resource for scientists working with this and related piperidine scaffolds.

Introduction: The Significance of the Piperidine
Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of
modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and
numerous natural alkaloids underscores its importance as a privileged scaffold in drug
design[1]. The ring's sp3-hybridized carbon atoms provide a three-dimensional geometry that
allows for precise spatial orientation of substituents, which is critical for optimizing interactions
with biological targets[2]. Piperidine derivatives have demonstrated a vast range of
pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic
properties[3].
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4-(Dimethoxymethyl)piperidine serves as a particularly useful intermediate. It combines the
robust piperidine core with a protected aldehyde in the form of a dimethyl acetal. This acetal
group is stable under neutral and basic conditions but can be readily hydrolyzed under mild
acidic conditions to reveal the reactive aldehyde functionality. This chemical handle allows for a
plethora of subsequent chemical modifications, making it an invaluable tool for constructing
more complex molecules in a controlled, stepwise fashion. The acetal itself can be considered
a pH-sensitive linkage, a feature increasingly exploited in targeted drug delivery systems to
release active payloads in the acidic microenvironments of tumors or within cellular
endosomes[4][5][6].

This guide will systematically deconstruct the molecular identity of 4-
(Dimethoxymethyl)piperidine, from its synthesis to its detailed structural confirmation.

Physicochemical and Structural Properties

4-(Dimethoxymethyl)piperidine is a liquid at room temperature with a molecular formula of
CsH17NO2[7]. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 4-(Dimethoxymethyl)piperidine

Property Value Source(s)
CAS Number 188646-83-5 [81[9]
Molecular Formula CsH17NO:2 [7]
Molecular Weight 159.23 g/mol [9]

Boiling Point 196.3 + 10.0 °C at 760 mmHg [718]
Density 0.951 £ 0.06 g/cm3 [9]
Physical Form Liquid [9]

pKa (Predicted) 10.14 £ 0.10 [8]

The fundamental structure of the molecule consists of a central piperidine ring substituted at
the C4 position.

Figure 1: 2D Representation of 4-(Dimethoxymethyl)piperidine.
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Synthesis and Purification

The synthesis of 4-(Dimethoxymethyl)piperidine is efficiently achieved via a two-step process
starting from 4-pyridinecarboxaldehyde. This method, detailed in patent literature, provides high
yield and purity, making it suitable for scalable production[10].

Synthesis Workflow

The overall synthetic strategy involves two key transformations:

o Acetalization: Protection of the aldehyde group of 4-pyridinecarboxaldehyde as a dimethyl
acetal.

» Hydrogenation: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

This sequence is logically sound, as the pyridine ring is robust and compatible with the acidic
conditions often used for acetal formation. Attempting the hydrogenation first would yield 4-
piperidinecarboxaldehyde, which is less stable and prone to self-condensation or oxidation.

4-Pyridinecarboxaldehyde Step 1: Acetalization

Step 2: Hydrogenation
((Noble Metal Catalyst, H: @ 2-4 MPa, 40-100°C) (RliEten @ Bl

4-(Dimethoxymethyl)piperidine
(Yield 9

4-(Dimethoxymethyl)pyridine = 96%, Purity > 99%)

+ Methylating Agent (Acid Catalyst, 20-80°C)

Click to download full resolution via product page

Figure 2: High-level workflow for the synthesis of 4-(Dimethoxymethyl)piperidine.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent CN112661694B[10].
Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine

o To areaction vessel, add 4-pyridinecarboxaldehyde and a methylating agent (e.qg., trimethyl
orthoformate).

e Add a protonic acid catalyst (e.g., p-toluenesulfonic acid) or a solid acid catalyst.

o Heat the reaction mixture to a temperature between 20°C and 80°C.
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Maintain the reaction for 4 to 12 hours, monitoring for the consumption of the starting
material by a suitable method (e.g., TLC or GC).

Upon completion, neutralize the catalyst and remove the excess methylating agent and
solvent under reduced pressure to yield crude 4-(dimethoxymethyl)pyridine. This
intermediate is often of sufficient purity for the subsequent step.

Step 2: Synthesis of 4-(Dimethoxymethyl)piperidine

Dissolve the crude 4-(dimethoxymethyl)pyridine from Step 1 in a suitable organic solvent
(e.g., methanol or ethanol).

Add a noble metal supported catalyst (e.g., Palladium on carbon (Pd/C) or Ruthenium on
carbon (Ru/C)).

Seal the reaction vessel and purge with nitrogen gas.

Pressurize the vessel with hydrogen gas to 2-4 MPa.

Heat the reaction to a temperature between 40°C and 100°C.

Maintain vigorous stirring for 2-12 hours until hydrogen uptake ceases.

Cool the reaction to room temperature and carefully vent the excess hydrogen pressure.

Filter the reaction mixture to remove the solid catalyst. The catalyst can be recovered and
recycled.

Concentrate the filtrate under reduced pressure to remove the solvent.

Purify the resulting crude product by vacuum distillation to obtain 4-
(dimethoxymethyl)piperidine as a high-purity liquid.

Self-Validation: The success of the synthesis is validated by the high reported yield (=96%) and

purity (=299%). The final product's identity and purity must be confirmed by spectroscopic

analysis as detailed in the following section[10].
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Elucidation of the Molecular Structure

Confirming the structure of a synthesized molecule is a critical, self-validating step in any
chemical workflow. A combination of spectroscopic techniques provides unambiguous evidence
for the connectivity and chemical environment of every atom in the molecule.

Spectroscopic Techniques
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Figure 3: Logical workflow for structural elucidation using complementary spectroscopic
methods.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the number of different proton environments, their connectivity, and their relative
numbers. The *H NMR spectrum for 4-(dimethoxymethyl)piperidine, as reported in patent
literature, confirms the expected structure[10].

Table 2: *H NMR Spectral Data for 4-(Dimethoxymethyl)piperidine (400 MHz, CDCls)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~3.31

6H

-O-CHs

Singlet indicates
six equivalent
protons on the
two methoxy
groups, with no
adjacent protons

to couple with.

~3.05

2H

Piperidine C2/C6

(axial)

Protons on
carbons adjacent
to the nitrogen
are deshielded.
The axial protons
typically appear
upfield of the
equatorial

protons.

~2.58

2H

Piperidine C2/C6

(equatorial)

Equatorial
protons adjacent
to nitrogen. The
multiplet
structure arises
from coupling to
both the geminal
axial proton and
the adjacent
C3/C5 protons.

~1.70

3H

Piperidine C3/C5
(axial) + C4

Complex
multiplet region.
The proton at C4
and the axial
protons at C3/C5
are expected in

this range.
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The equatorial
protons at C3/C5
are typicall
Piperidine C3/C5 ] P -y
~1.20 m 2H ] shifted upfield
(equatorial) ) ]
relative to their
axial

counterparts.

The N-H proton
signal is often
broad and its
Variable brs 1H N-H chemical shift is
highly dependent
on solvent and

concentration.

Note: The exact chemical shifts and multiplicities for the piperidine ring protons can be complex
due to the chair conformation and second-order coupling effects. The assignments provided
are based on typical ranges for substituted piperidines.[11][12]

3C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the
molecule. While specific experimental data for this compound is not readily available in peer-
reviewed literature, the chemical shifts can be reliably predicted based on established
substituent effects on the piperidine ring.

Table 3: Predicted 3C NMR Chemical Shifts for 4-(Dimethoxymethyl)piperidine
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Predicted Shift (6, ppm) Carbon Assignment Rationale

The acetal carbon is highly
deshielded by two

~105.5 CH(OCHS3)2 electronegative oxygen atoms,
typically appearing in the 90-
110 ppm range[13].

The two equivalent methoxy

carbons, shielded relative to
~53.0 -O-CHs the acetal carbon but

deshielded by the attached

oxygen.

Carbons adjacent to the
o nitrogen atom appear in the
~46.5 Piperidine C2/ C6 )
45-50 ppm range for simple

piperidines.

The substituted carbon of the
o piperidine ring. Its shift is
~41.0 Piperidine C4 )
influenced by the attached

dimethoxymethyl group.

Carbons beta to the nitrogen
~29.0 Piperidine C3 / C5 atom are more shielded and

appear further upfield.

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the presence of specific functional groups based on their
characteristic vibrational frequencies.

e N-H Stretch: A moderate, sharp peak is expected in the 3300-3500 cm~? region,
characteristic of a secondary amine. This peak may be broadened by hydrogen bonding.
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e C-H Stretch: Strong, sharp peaks are expected just below 3000 cm~1 (2850-2960 cm™1)
corresponding to the sp® C-H bonds of the piperidine ring and methoxy groups.

e C-O Stretch: Strong, characteristic C-O stretching bands for the acetal group are expected in
the 1050-1150 cm~1 region. This is often a complex region with multiple strong peaks.

e N-H Bend: A moderate bending vibration may be visible around 1590-1650 cm~1.

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule, which can be used to confirm its formula and structure.

e Molecular lon (M*): The molecular ion peak is expected at a mass-to-charge ratio (m/z)
corresponding to the molecular weight, 159.23. In positive ion mode ESI-MS, the protonated
molecule [M+H]* would be observed at m/z = 160.2.

o Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated
by cleavage of the bond alpha to the nitrogen atom (a-cleavage)[14]. For acetals, a common
fragmentation is the loss of an alkoxy group.

o Loss of -OCHs: A primary fragmentation would be the loss of a methoxy radical (*OCHs,
mass 31) to form a stable oxonium ion at m/z 128.

o a-Cleavage of the Ring: Cleavage of the C2-C3 or C5-C6 bond can lead to various ring-
opened fragments.

o Loss of the Side Chain: Cleavage of the bond between the piperidine ring and the
dimethoxymethyl group could result in a fragment at m/z 84, corresponding to the
piperidin-4-yl cation.

Chemical Reactivity and Applications

The utility of 4-(Dimethoxymethyl)piperidine stems from the distinct reactivity of its two core
components: the piperidine nitrogen and the latent aldehyde (acetal).

» Piperidine Nitrogen: The secondary amine is nucleophilic and basic. It can be readily
alkylated, acylated, or used in reductive amination reactions to install various substituents on
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the nitrogen atom. This is a common strategy in drug discovery to modulate properties like
solubility, basicity, and receptor affinity.

o Acetal Hydrolysis: The dimethoxymethyl group is a stable protecting group for the aldehyde.
It can be selectively removed under mild acidic aqueous conditions (e.g., dilute HCI, acetic
acid) to unmask the 4-formyl group[1][4]. This aldehyde can then participate in a wide array
of subsequent reactions, such as Wittig reactions, aldol condensations, or further reductive
aminations, providing a powerful entry point for complex molecular synthesis. The pH-
sensitive nature of this group makes it a valuable linker for prodrugs or targeted delivery
systems designed to release their payload in acidic environments[15].

Safety and Handling

4-(Dimethoxymethyl)piperidine is a hazardous chemical that requires careful handling in a
laboratory setting.

e GHS Hazard Statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315
(Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory
irritation)[9].

e Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep
away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry
place, protected from light[9][16].

Conclusion

4-(Dimethoxymethyl)piperidine is a valuable synthetic intermediate whose molecular
structure is well-defined by a combination of logical synthesis and comprehensive
spectroscopic analysis. The presence of both a modifiable piperidine nitrogen and a pH-
sensitive protected aldehyde function makes it a highly versatile building block for the synthesis
of complex, biologically active molecules. This guide provides the foundational knowledge
required for researchers, scientists, and drug development professionals to confidently utilize
this compound in their synthetic and medicinal chemistry programs.

References
o Gusak, K. N., & Zheldakova, R. A. (2023).

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.chemistrysteps.com/acetal-hydrolysis-mechanism/
https://www.organicchemistrytutor.com/topic/acetals-formation-and-hydrolysis/
https://www.fishersci.com/store/msds?partNumber=BTB13447DA&productDescription=4-%282-METHOXYPHENYL%29PIPERI1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/product/b3048966?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah9917a3ec?context=bbe
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah9917a3ec?context=bbe
https://www.bldpharm.com/products/188646-83-5.html
https://www.benchchem.com/product/b3048966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Goth, H., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery.
MDPI. (2023).

National Center for Biotechnology Information. (2004). Acetals as pH-sensitive linkages for
drug delivery. PubMed. [Link]

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
National Center for Biotechnology Information. (2020). Acetal containing polymers as pH-
responsive nano-drug delivery systems. PubMed. [Link]

Abdelshaheed, M. M., Fawzy, I. M., EI-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine
nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
[Link]

Wikipedia. (n.d.). Piperidine. [Link]

ResearchGate. (2010). Acetals as pH-Sensitive Linkages for Drug Delivery. [Link]

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39.
Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
Journal of the American Chemical Society, 99(5), 1647-1652. [Link]

Google Patents. (2021). CN112661694B - Preparation method of 4-(dimethoxymethyl)-
piperidine.

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted
Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 6(4),
316-337. [Link]

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis
and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl
substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C
NMR Chemical Shifts. [Link]

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

Organic Chemistry Tutor. (n.d.).

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred
Solvents Used in Process and Green Chemistry. Organic Process Research & Development,
20(3), 661-667. [Link]

National Center for Biotechnology Information. (2018). Mass spectrometry for
characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase
inhibitors. PubMed. [Link]

LookChem. (n.d.). Cas 188646-83-5, 4-(dimethoxymethyl)piperidine. [Link]

Science Ready. (n.d.).

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry
WebBook. [Link]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b3048966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

National Center for Biotechnology Information. (2018). Mass spectrometry for
characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase
inhibitors. PubMed. [Link]

EPFL. (n.d.).

KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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